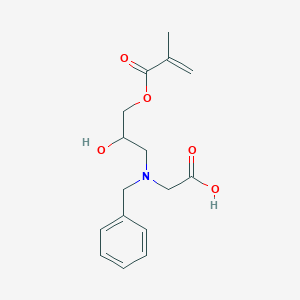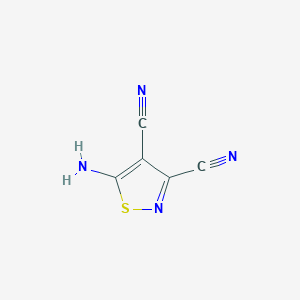
5-Aminoisothiazole-3,4-dicarbonitrile
Übersicht
Beschreibung
5-Aminoisothiazole-3,4-dicarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug synthesis and discovery. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 5-Aminoisothiazole-3,4-dicarbonitrile is not well understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This may explain its potential anticancer activity.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Aminoisothiazole-3,4-dicarbonitrile can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of bacterial and fungal cells. However, the compound has not been extensively studied for its physiological effects in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-Aminoisothiazole-3,4-dicarbonitrile is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of certain enzymes makes it a potential candidate for the development of new anticancer and antibiotic drugs. However, the compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 5-Aminoisothiazole-3,4-dicarbonitrile. One direction is to study the compound's mechanism of action in more detail to gain a better understanding of its potential applications in the field of medicine. Another direction is to develop new synthetic methods for the compound that are more efficient and environmentally friendly. Additionally, the compound's potential as a lead compound for the development of new drugs should be further explored.
Wissenschaftliche Forschungsanwendungen
5-Aminoisothiazole-3,4-dicarbonitrile has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. The compound has also been reported to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
100326-56-5 |
|---|---|
Produktname |
5-Aminoisothiazole-3,4-dicarbonitrile |
Molekularformel |
C5H2N4S |
Molekulargewicht |
150.16 g/mol |
IUPAC-Name |
5-amino-1,2-thiazole-3,4-dicarbonitrile |
InChI |
InChI=1S/C5H2N4S/c6-1-3-4(2-7)9-10-5(3)8/h8H2 |
InChI-Schlüssel |
BZPKVNVQNNDLSH-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(SN=C1C#N)N |
Kanonische SMILES |
C(#N)C1=C(SN=C1C#N)N |
Synonyme |
3,4-Isothiazoledicarbonitrile,5-amino-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


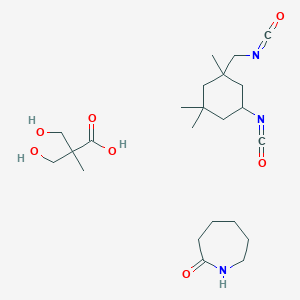

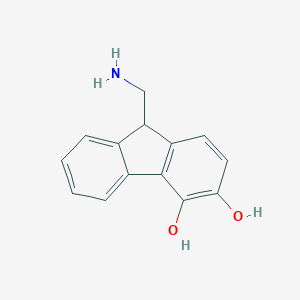
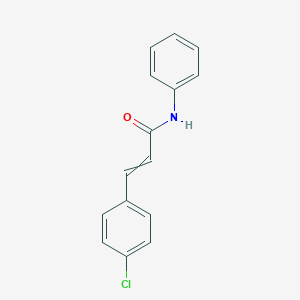




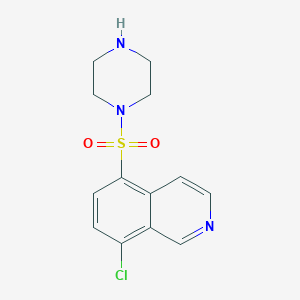


![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)
